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Compound of Interest

Compound Name: Cyclohexyl propan-2-yl carbonate

Cat. No.: B10858607 Get Quote

This document provides a detailed technical overview of the spectral data for cyclohexyl
propan-2-yl carbonate (also known as cyclohexyl isopropyl carbonate). The information is

tailored for researchers, scientists, and professionals in drug development, offering a

comprehensive analysis of its structural features through Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this

specific compound are not readily available in public databases, this guide presents predicted

data based on established principles of organic spectroscopy, providing a reliable reference for

its characterization.

Chemical Structure:

IUPAC Name: cyclohexyl propan-2-yl carbonate

Molecular Formula: C₁₀H₁₈O₃

Molecular Weight: 186.25 g/mol [1]

CAS Number: 3264-27-5[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR data for cyclohexyl propan-2-yl carbonate in a

standard solvent like CDCl₃ are summarized below.
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Predicted ¹H-NMR Data
The proton NMR spectrum is expected to show distinct signals for the isopropyl and cyclohexyl

moieties.

Chemical Shift (δ) /
ppm

Multiplicity Integration Assignment

~ 4.85 Septet 1H -O-CH(CH₃)₂

~ 4.65 Multiplet 1H -O-CH-(CH₂)₅

~ 1.90 - 1.20 Multiplet 10H Cyclohexyl -CH₂-

~ 1.30 Doublet 6H -CH(CH₃)₂

Predicted ¹³C-NMR Data
The carbon NMR spectrum provides information on the number and chemical environment of

all carbon atoms in the molecule.

Chemical Shift (δ) / ppm Assignment

~ 154.5 C=O (Carbonate)

~ 78.0 -O-CH-(CH₂)₅

~ 72.5 -O-CH(CH₃)₂

~ 31.5 Cyclohexyl C2, C6

~ 25.0 Cyclohexyl C4

~ 23.5 Cyclohexyl C3, C5

~ 21.5 -CH(CH₃)₂

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The carbonate

group has very strong and characteristic absorption bands.
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Wavenumber (cm⁻¹) Intensity Assignment

~ 2940, 2860 Strong C-H (Aliphatic) Stretching

~ 1745 Very Strong
C=O (Carbonate Carbonyl)

Stretching

~ 1260 Strong
Asymmetric C-O-C Stretching

(Ether Linkage)

Note: The C=O stretching frequency for saturated organic carbonates typically appears around

1740 ± 10 cm⁻¹.[2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule upon ionization. For cyclohexyl propan-2-yl carbonate, electron ionization (EI)

would likely lead to the fragmentation of the ester linkages.

Mass-to-Charge Ratio (m/z) Proposed Fragment Ion

186 [M]⁺ (Molecular Ion)

143 [M - C₃H₇]⁺ (Loss of isopropyl radical)

101 [C₆H₁₁O]⁺ or fragmentation of the carbonate

83 [C₆H₁₁]⁺ (Cyclohexyl cation)

59 [C₃H₇O]⁺ (Isopropyl oxonium ion)

43 [C₃H₇]⁺ (Isopropyl cation)

41
[C₃H₅]⁺ (Allyl cation from cyclohexyl ring

fragmentation)

Logical Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathways predicted for cyclohexyl
propan-2-yl carbonate under mass spectrometry conditions.
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Primary Fragments Neutral Losses
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Complex Cleavage

[C₃H₇]⁺
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Complex Cleavage
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Predicted mass spectrometry fragmentation of the parent ion.
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Experimental Protocols
The following sections outline the standard methodologies for acquiring the spectral data

discussed.

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh 5-20 mg of the compound for ¹H NMR or 20-50 mg for

¹³C NMR.[3] Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g.,

CDCl₃) in a clean vial.[3]

Transfer: Using a pipette, transfer the solution into a high-quality 5 mm NMR tube.[3] Ensure

no solid particulates are present.[4]

Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine. The

instrument is then tuned, locked onto the deuterium signal of the solvent, and shimmed to

optimize magnetic field homogeneity.

Data Acquisition: A standard pulse program is used to acquire the Free Induction Decay

(FID). For ¹H NMR, 8-16 scans are typically sufficient. For ¹³C NMR, several hundred to

thousands of scans may be necessary due to the low natural abundance of the ¹³C isotope.

Processing: The FID is Fourier-transformed, phase-corrected, and baseline-corrected to

produce the final spectrum. Chemical shifts are referenced to the residual solvent peak or an

internal standard like tetramethylsilane (TMS).

FT-IR Spectroscopy Protocol
Sample Preparation: As cyclohexyl propan-2-yl carbonate is expected to be a liquid, the

simplest method is to prepare a neat sample. Place a small drop of the liquid between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[5]

Background Spectrum: Run a background scan of the empty spectrometer to record the

spectrum of air (CO₂ and H₂O) and the instrument optics.[6] This will be automatically

subtracted from the sample spectrum.

Sample Analysis: Place the sample holder with the salt plates into the spectrometer's beam

path.[7]
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Data Acquisition: Initiate the scan. The instrument directs infrared radiation through the

sample, and an interferometer measures the signal.[7] Typically, 16-32 scans are co-added

to improve the signal-to-noise ratio. The resulting interferogram is Fourier-transformed into

an absorbance or transmittance spectrum.

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile

organic solvent like methanol or acetonitrile.[8] Further dilute this stock solution to a final

concentration of 1-10 µg/mL.[8] Ensure the final solution is free of particles by filtering if

necessary.[8]

Sample Introduction: The sample is introduced into the ion source. For a volatile compound,

this can be done via direct injection, a heated inlet, or through the output of a gas

chromatograph (GC-MS).[9]

Ionization: In the ion source, molecules are bombarded with high-energy electrons (typically

70 eV) in a method known as Electron Ionization (EI).[9][10] This process forms a high-

energy molecular ion (a radical cation) which is prone to fragmentation.[11]

Mass Analysis: The generated ions are accelerated by an electric field and directed into a

mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions

based on their mass-to-charge ratio (m/z).[9][12]

Detection: Separated ions strike a detector, which generates a signal proportional to the

number of ions. The resulting data is plotted as relative intensity versus m/z to create the

mass spectrum.

General Analytical Workflow
The diagram below illustrates the general workflow for the spectroscopic analysis of a chemical

compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.innovatechlabs.com/newsroom/672/stuff-works-ftir-analysis/
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://chem.libretexts.org/Courses/Lafayette_College/CHEM_440%3A_Structure_Determination/01%3A_Mass_Spectrometry/1.05%3A_The_Mass_Spectra_of_Elements/1.5.05%3A_Measuring_the_Molecular_Mass_of_Organic_Compounds-_Mass_Spectrometry
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://ecampusontario.pressbooks.pub/orgbiochemsupplement/chapter/mass-spectrometry/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10858607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1: Preparation

Phase 2: Instrumental Analysis

Phase 3: Data Processing & Interpretation
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Generalized workflow for spectroscopic sample analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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